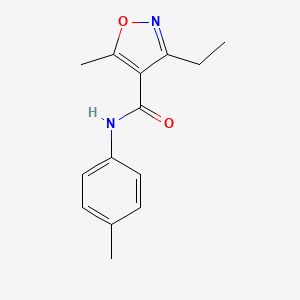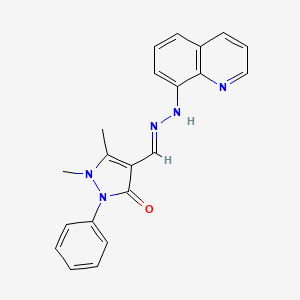![molecular formula C13H12N2OS B5864353 2-{[(3-methyl-2-thienyl)methylene]amino}benzamide](/img/structure/B5864353.png)
2-{[(3-methyl-2-thienyl)methylene]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(3-methyl-2-thienyl)methylene]amino}benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MTB, and it has been synthesized through various methods.
作用机制
The mechanism of action of MTB is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. MTB has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, MTB has been reported to protect neurons from oxidative stress by increasing the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
MTB has been shown to have various biochemical and physiological effects. In cancer cells, MTB has been reported to induce apoptosis, inhibit cell proliferation, and inhibit the activity of topoisomerase II. In neurons, MTB has been shown to protect against oxidative stress and prevent neuronal death. In addition, MTB has been reported to have antifungal activity against Candida albicans.
实验室实验的优点和局限性
MTB has several advantages for lab experiments. It is relatively easy to synthesize, and it has been reported to have a high purity. MTB has also been shown to have potent biological activity in various assays. However, there are also some limitations to using MTB in lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, the mechanism of action of MTB is not fully understood, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for research on MTB. One direction is to further investigate the mechanism of action of MTB. Understanding how MTB works at the molecular level could provide insights into its potential therapeutic applications. Another direction is to study the pharmacokinetics and pharmacodynamics of MTB. This could help determine the optimal dosage and administration route for MTB in various applications. Additionally, further studies could be conducted to investigate the potential applications of MTB in other areas, such as antiviral activity or anti-inflammatory activity.
Conclusion:
In conclusion, 2-{[(3-methyl-2-thienyl)methylene]amino}benzamide, also known as MTB, is a chemical compound that has potential applications in various fields. It can be synthesized through different methods, and it has been shown to have potent biological activity in various assays. MTB has been studied for its potential applications in cancer research, neuroprotection, and antifungal activity. Although there are some limitations to using MTB in lab experiments, there are several future directions for research on this compound.
合成方法
MTB can be synthesized through different methods, including the reaction of 2-aminobenzamide with 3-methyl-2-thiophenecarboxaldehyde in the presence of a catalyst. This method has been reported to yield a high purity of MTB. Another method involves the reaction of 2-aminobenzamide with 3-methyl-2-thiophene carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). This method has also been reported to yield a high purity of MTB.
科学研究应用
MTB has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antifungal activity. In cancer research, MTB has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. MTB has also been studied for its potential neuroprotective effects. It has been reported to protect neurons from oxidative stress and prevent neuronal death in vitro and in vivo. In addition, MTB has been shown to have antifungal activity against Candida albicans.
属性
IUPAC Name |
2-[(3-methylthiophen-2-yl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-9-6-7-17-12(9)8-15-11-5-3-2-4-10(11)13(14)16/h2-8H,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYRFWUDDRHFKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5864279.png)
![N-[(diethylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5864283.png)
![2-{[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl}phenol](/img/structure/B5864285.png)

![N-(2,6-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5864305.png)

![N-(2,4-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5864315.png)


![1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde [5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]hydrazone](/img/structure/B5864348.png)

![2-[4-(1,2-dihydro-5-acenaphthylenylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5864360.png)
![3-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5864367.png)